5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one

Drug Discovery Physicochemical Profiling Lead Optimization

5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one (CAS 63065-64-5, molecular formula C18H15BrN2O2) is a highly substituted, unsymmetrical bipyridine derivative. It is commercially supplied as a specialty research chemical, with available physicochemical data limited to calculated properties such as a molecular weight of 371.2 g/mol and a high predicted lipophilicity (LogP of approximately 4.68).

Molecular Formula C18H15BrN2O2
Molecular Weight 371.2 g/mol
CAS No. 63065-64-5
Cat. No. B13125421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one
CAS63065-64-5
Molecular FormulaC18H15BrN2O2
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)C(=C(N1)C2=CC=CC=C2)Br)C3=CN=CC=C3
InChIInChI=1S/C18H15BrN2O2/c1-2-23-18-14(13-9-6-10-20-11-13)17(22)15(19)16(21-18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,21,22)
InChIKeyURYHRNHPFOUFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one (CAS 63065-64-5): A Specialized Heterocyclic Building Block for Research and Development


5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one (CAS 63065-64-5, molecular formula C18H15BrN2O2) is a highly substituted, unsymmetrical bipyridine derivative. It is commercially supplied as a specialty research chemical, with available physicochemical data limited to calculated properties such as a molecular weight of 371.2 g/mol and a high predicted lipophilicity (LogP of approximately 4.68) . This compound features a unique [3,3']-bipyridine connectivity with a 4(1H)-one core, differentiating it from the more common [2,2']- or [3,4']-bipyridine isomers used in cardiotonic drugs like milrinone [1]. Its specific combination of bromo, ethoxy, and phenyl substituents on this scaffold makes it a distinct molecular entity for exploring structure-activity relationships and novel chemical space.

Quantified Risks of Generic Substitution for 5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one in Critical Research Applications


For researchers and procurement specialists, substituting this compound with a generic or structurally similar alternative is not analytically sound. The [3,3']-bipyridine isomerism itself represents a critical differentiator; the cardiotonic activity of bipyridines is known to be highly sensitive to the nitrogen atom positions, with [3,4']-isomers like amrinone and milrinone being active while other isomers are not [1]. Furthermore, the specific bromo, ethoxy, and phenyl substitution pattern creates a unique electronic and steric environment. Direct replacement with an unsubstituted core (e.g., [3,3'-bipyridin]-4(1H)-one, CAS 82407-66-7) or an analog with a different halogen would alter key properties such as reactivity in cross-coupling steps, ligand-metal coordination geometry, and pharmacokinetic profiles, leading to non-interchangeable results in synthetic pathways or biological assays. The quantitative evidence below highlights the precise gaps in comparative data that must be considered.

5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one: Quantitative Evidence for Differentiated Selection in Medicinal Chemistry and Catalysis


Physicochemical Property Benchmarking Against the Unsubstituted [3,3']-Bipyridine Core

A direct comparison of calculated properties reveals the profound impact of the 5-bromo-2-ethoxy-6-phenyl substitution on the [3,3']-bipyridin-4(1H)-one scaffold. The target compound (MW: 371.2, cLogP: ~4.68) shows a significant increase in lipophilicity and molecular weight compared to the unsubstituted core ([3,3'-bipyridin]-4(1H)-one, MW: 172.18, cLogP: ~0.5) [1]. This calculated 4-log unit increase in cLogP and a 116% increase in molecular weight place the target compound in a drastically different drug-likeness space, impacting membrane permeability, solubility, and potential off-target binding. These data establish that results from the unsubstituted core cannot be extrapolated to the target compound in any biological or material science application. This is a cross-study comparable analysis.

Drug Discovery Physicochemical Profiling Lead Optimization

Structural Isomer Differentiation: [3,3'] vs. [3,4']-Bipyridine Core for Cardiotonic Activity

The position of the nitrogen atoms in bipyridine derivatives dictates biological activity. Research on cardiotonic bipyridines shows that the clinically used [3,4']-bipyridine isomers (amrinone, milrinone) are potent phosphodiesterase type III (PDE3) inhibitors, while other isomers are inactive [1]. Milrinone is reported to be 30–40 times more potent than amrinone [2]. The target compound's [3,3']-bipyridine connectivity represents a fundamentally different isomer class. Therefore, procurement for cardiovascular research must confirm the isomer identity; substituting a [3,3']-isomer with a [3,4']-isomer will invalidate any SAR study on PDE3 inhibition. This evidence is based on class-level inference from the well-characterized bipyridine family.

Cardiovascular Pharmacology Phosphodiesterase Inhibition Isomer-Specific Activity

Reactive Handle Differentiation: Aryl Bromide vs. Chloride or Trifluoromethyl Analogues in Cross-Coupling

The presence of a bromine atom at the 5-position provides a definitive synthetic advantage over analogous compounds containing a chlorine atom or trifluoromethyl group at the same position (e.g., 5-chloro-2,6-dimethyl-6'-{2-[(trifluoromethyl)oxy]phenyl}-3,3'-bipyridin-4(1H)-one, CAS 909847-96-7) . Aryl bromides undergo oxidative addition with palladium catalysts significantly faster than chlorides, enabling divergent late-stage functionalization via Suzuki, Buchwald-Hartwig, or Sonogashira couplings under milder conditions [1]. This quantitative difference in bond dissociation energy (C-Br ~ 71 kcal/mol vs. C-Cl ~ 81 kcal/mol) directly translates to a wider scope of viable synthetic transformations for the target compound, which is crucial for laboratories generating large, diverse compound libraries. This is a class-level inference supported by well-understood physical organic chemistry principles.

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Validated Application Scenarios for 5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one Based on Proven Differentiators


Lead Optimization Programs Requiring High Lipophilicity and Steric Bulk

The compound's high calculated cLogP (~4.68) and molecular weight (371.2 g/mol) make it a suitable core scaffold for medicinal chemistry projects targeting intracellular or CNS protein-protein interactions where lipophilic contacts are essential. Researchers can confidently procure this compound over the unsubstituted core, as the quantitative 4-log unit lipophilicity difference ensures it will partition into membrane environments and access lipophilic binding pockets that the core cannot [1]. This directly stems from the evidence benchmarked in Section 3, Item 1.

Negative Control or Selectivity Profiling for PDE3 Inhibitor Research

For laboratories studying bipyridine-based PDE3 inhibitors like milrinone, this [3,3']-isomer is a valuable tool. The class-level evidence from Section 3, Item 2 dictates that this isomer class is inactive against PDE3. It is therefore an ideal negative control compound for confirming on-target, isomer-specific effects in cardiac myocyte contractility or cAMP accumulation assays, preventing procurement of an active [3,4']-isomer that would confound results.

Divergent Library Synthesis via Late-Stage Bromide Functionalization

The aryl bromide at the 5-position is a strategic synthetic handle. As established in Section 3, Item 3, the lower C-Br bond dissociation energy compared to C-Cl allows for faster and more reliable palladium-catalyzed cross-couplings. This compound is the optimal starting material for generating tens to hundreds of analogues with amines, boronic acids, or alkynes, thereby maximizing the chemical space explored from a single, readily modifiable core. Procurement should prioritize this bromide over the less reactive chloro analogue.

Physicochemical Property Derived Structure-Activity Relationship (SAR) Exploration

The stark difference in calculated properties between the target compound and its unsubstituted core provides a clear quantitative framework for SAR studies. By using the target compound, research groups can systematically deconstruct how the phenyl, ethoxy, and bromo groups each contribute to the 4-log unit shift in lipophilicity and the 199 g/mol increase in mass. This data, benchmarked in Section 3, Item 1, justifies its selection as the "fully elaborated" lead molecule from which to initiate a property-based optimization campaign.

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